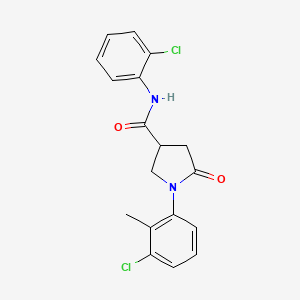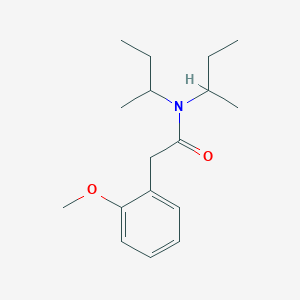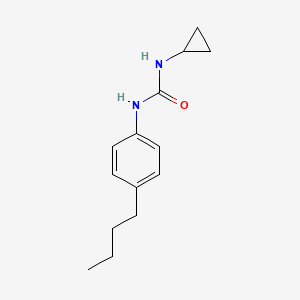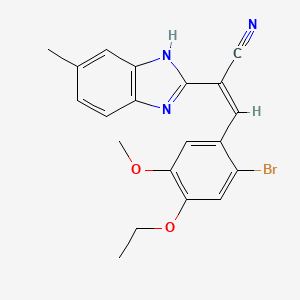
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCMP, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. CCMP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. CCMP has been extensively studied for its potential use in cancer therapy and other diseases that involve DNA damage.
Wirkmechanismus
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of PARP, which is involved in DNA repair and cell survival. PARP inhibitors, such as this compound, selectively kill cancer cells that have defects in DNA repair pathways, such as BRCA mutations. This compound induces synthetic lethality in cancer cells, where the combination of PARP inhibition and DNA damage leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to inhibit PARP activity in vitro and in vivo. This compound has also been shown to induce DNA damage and cell death in cancer cells that have defects in DNA repair pathways. This compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and minimal toxicity in normal cells. This compound has been extensively studied in preclinical and clinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for lab experiments, including its solubility and stability, which can affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to study the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance. Another direction is to study the potential use of this compound in other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders. Additionally, the development of new PARP inhibitors with improved efficacy, bioavailability, and safety profiles is an important area of research.
Synthesemethoden
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by several methods, including the reaction of 3-chloro-2-methylbenzoic acid with 2-chloroaniline, followed by cyclization with ethyl acetoacetate and subsequent reaction with ammonia. Another method involves the reaction of 2-chloroaniline with 3-chloro-2-methylbenzoyl chloride, followed by cyclization with pyrrolidine-2,5-dione and subsequent reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, such as this compound, have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. This compound has also been studied for its potential use in other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-13(19)6-4-8-16(11)22-10-12(9-17(22)23)18(24)21-15-7-3-2-5-14(15)20/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZVWOXXHLOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(diethylamino)methyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5417355.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5417361.png)
![5-imino-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417372.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B5417387.png)
![(4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5417400.png)
![8-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417401.png)
![5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)

![5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5417418.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)

![[4-(3-fluorobenzyl)-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B5417441.png)